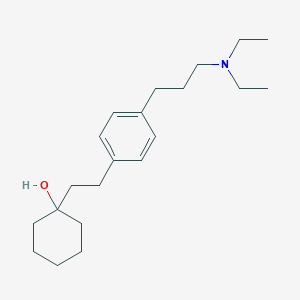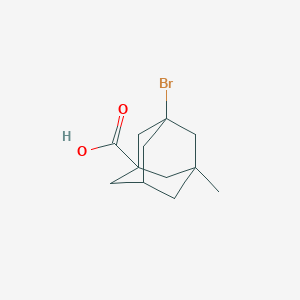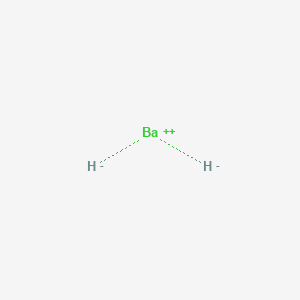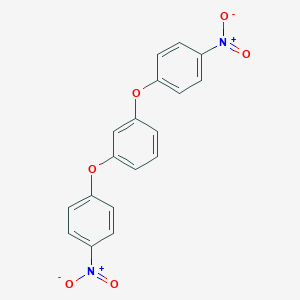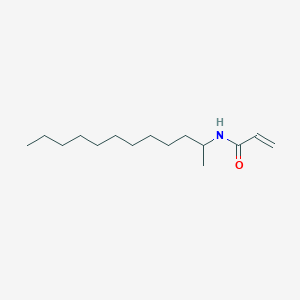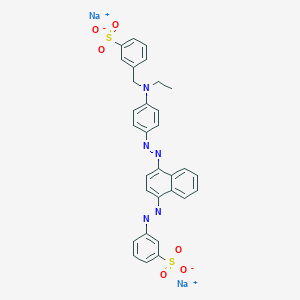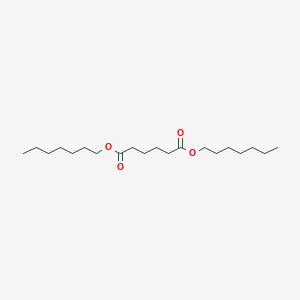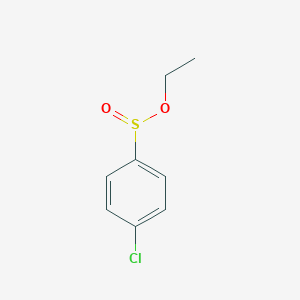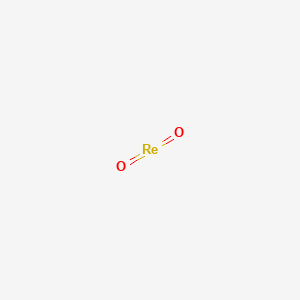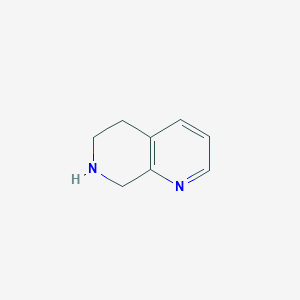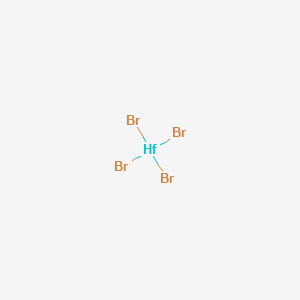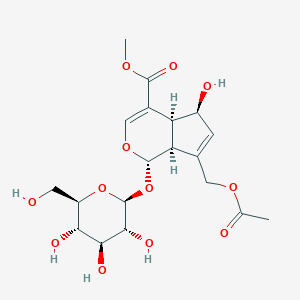
tin-120
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tin-120, is one of the stable isotopes of the element tin. Tin is a chemical element with the symbol Sn and atomic number 50. The isotope of mass 120 has 50 protons and 70 neutrons in its nucleus, making it the most abundant isotope of tin, constituting about 32.58% of naturally occurring tin . Tin has been known since ancient times and has been used in various applications, including the production of bronze, solder, and coatings for other metals.
準備方法
Synthetic Routes and Reaction Conditions
The isotope of mass 120 of tin can be obtained through various synthetic routes. One common method involves the reduction of tin compounds, such as tin dioxide (SnO₂), using reducing agents like hydrogen gas or carbon monoxide. The reaction typically occurs at high temperatures in a controlled environment to ensure the purity of the resulting tin isotope.
Industrial Production Methods
In industrial settings, the isotope of mass 120 of tin is often produced as a byproduct of the extraction and refining of tin from its ores. The primary ore of tin is cassiterite (SnO₂), which is reduced using carbon in a high-temperature furnace to produce metallic tin. The resulting tin is then purified through processes such as electrolysis or fractional distillation to isolate the desired isotope.
化学反応の分析
Types of Reactions
The isotope of mass 120 of tin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Tin can be oxidized to form tin dioxide (SnO₂) when exposed to oxygen at elevated temperatures.
Reduction: Tin dioxide can be reduced to metallic tin using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Tin can participate in substitution reactions with halogens to form tin halides, such as tin(IV) chloride (SnCl₄).
Common Reagents and Conditions
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Halogens (chlorine, bromine, iodine) in the presence of a suitable solvent.
Major Products
Oxidation: Tin dioxide (SnO₂).
Reduction: Metallic tin.
Substitution: Tin halides (e.g., tin(IV) chloride).
科学的研究の応用
The isotope of mass 120 of tin has numerous scientific research applications across various fields:
Chemistry: Used as a reference material in mass spectrometry and isotopic studies due to its stable nature and well-defined isotopic mass.
Biology: Employed in tracer studies to investigate biological processes and metabolic pathways.
Medicine: Utilized in diagnostic imaging and radiotherapy, particularly in the form of tin-based radiopharmaceuticals.
作用機序
The isotope of mass 120 of tin exerts its effects through various mechanisms depending on its application. In tracer studies, it acts as a marker that can be detected and quantified using analytical techniques such as mass spectrometry. In radiopharmaceuticals, it emits radiation that can be used for imaging or therapeutic purposes. The molecular targets and pathways involved vary based on the specific application and the chemical form of the tin isotope.
類似化合物との比較
Similar Compounds
Tin, isotope of mass 118: Another stable isotope of tin with 50 protons and 68 neutrons. It is less abundant than the isotope of mass 120.
Tin, isotope of mass 119: A stable isotope with 50 protons and 69 neutrons. It is also less abundant than the isotope of mass 120.
Tin, isotope of mass 122: A stable isotope with 50 protons and 72 neutrons.
Uniqueness
The isotope of mass 120 of tin is unique due to its high natural abundance and stability. Its well-defined isotopic mass makes it an ideal reference material for various analytical techniques. Additionally, its favorable physical and chemical properties make it suitable for a wide range of applications in scientific research and industry.
特性
CAS番号 |
14119-17-6 |
|---|---|
分子式 |
Sn |
分子量 |
119.902202 g/mol |
IUPAC名 |
tin-120 |
InChI |
InChI=1S/Sn/i1+1 |
InChIキー |
ATJFFYVFTNAWJD-OUBTZVSYSA-N |
SMILES |
[Sn] |
異性体SMILES |
[120Sn] |
正規SMILES |
[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


